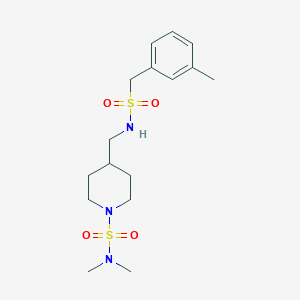
N,N-dimethyl-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-((m-tolylmethylsulfonamido)methyl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C16H27N3O4S2 and its molecular weight is 389.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
N-Alkylated Arylsulfonamides for CNS Disorders
N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines show promise in the treatment of central nervous system (CNS) disorders. These compounds, through selective targeting of the 5-HT7 receptor, demonstrate antidepressant-like and pro-cognitive properties, indicating potential for therapeutic application in complex diseases requiring a polypharmacological approach (Canale et al., 2016).
Anti-inflammatory Effects of Methylsulfonylmethane
Methylsulfonylmethane (MSM) exhibits significant anti-inflammatory effects in murine models. This compound inhibits the release of pro-inflammatory mediators in macrophages, suggesting its utility in managing inflammatory responses (Kim et al., 2009).
Metabolic Pathways of Novel Antidepressants
The oxidative metabolism of Lu AA21004, a novel antidepressant, involves cytochrome P450 enzymes. Understanding the metabolic pathways of such compounds can aid in the development of safer and more effective therapeutic agents (Hvenegaard et al., 2012).
Antibacterial Activity of Sulfonamide Derivatives
Sulfonamides, including N,N-diethyl amide bearing sulfonamides, exhibit marked potency as antibacterial agents. Their synthesis and testing against Escherichia coli and Staphylococcus aureus highlight their potential in addressing bacterial infections (Ajani et al., 2013).
Multifunctional Antioxidants for Age-related Diseases
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with antioxidant and metal-chelating properties are explored for the treatment of age-related diseases such as cataracts, macular degeneration, and Alzheimer's dementia. These compounds demonstrate protective effects against oxidative stress-induced cell damage (Jin et al., 2010).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides generally act by inhibiting the enzymes they target, thereby disrupting the associated physiological processes .
Biochemical Pathways
Given the known targets of sulfonamides, it can be inferred that this compound may affect the biochemical pathways associated with fluid balance and folate synthesis .
Pharmacokinetics
It is noted that sulfonimidates, a class of compounds related to this compound, have been utilized as precursors for drug candidates , suggesting that they may have favorable ADME properties.
Result of Action
The inhibition of the targeted enzymes by sulfonamides can lead to disruptions in the associated physiological processes .
Action Environment
It is noted that sulfonimidates are susceptible to acidic conditions and elevated temperatures , which could potentially influence the action of this compound.
Properties
IUPAC Name |
N,N-dimethyl-4-[[(3-methylphenyl)methylsulfonylamino]methyl]piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S2/c1-14-5-4-6-16(11-14)13-24(20,21)17-12-15-7-9-19(10-8-15)25(22,23)18(2)3/h4-6,11,15,17H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRYMRGZQAXREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

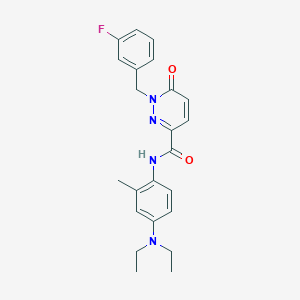
![2-(ethylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2490798.png)
![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)
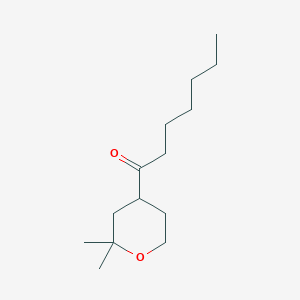
![(Z)-6-(4-fluorobenzyl)-2-((E)-3-(2-methoxyphenyl)allylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2490802.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2490804.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2490806.png)
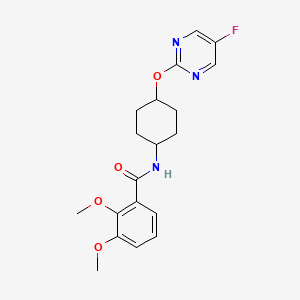
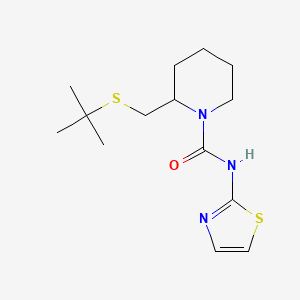

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
